molecular formula C12H24N2O2 B6205723 tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate CAS No. 2742656-24-0

tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate

Cat. No.: B6205723
CAS No.: 2742656-24-0
M. Wt: 228.3
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Description

tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly notable for its use in various synthetic applications and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with N-(5-ethyl-5-methylpyrrolidin-3-yl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

tert-butyl chloroformate+N-(5-ethyl-5-methylpyrrolidin-3-yl)aminetert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate+HCl\text{tert-butyl chloroformate} + \text{N-(5-ethyl-5-methylpyrrolidin-3-yl)amine} \rightarrow \text{this compound} + \text{HCl} tert-butyl chloroformate+N-(5-ethyl-5-methylpyrrolidin-3-yl)amine→tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

    Oxidation: Corresponding oxidized products such as ketones or carboxylic acids

    Reduction: Corresponding reduced products such as alcohols or amines

    Substitution: Substituted carbamates with different functional groups

Mechanism of Action

The mechanism of action of tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate involves the formation of a stable carbamate linkage with amine groups. This linkage protects the amine from unwanted reactions during synthetic processes . The compound can be removed under acidic conditions or by heating, releasing the free amine for further reactions .

Comparison with Similar Compounds

  • tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate
  • tert-butyl N-(5-ethylpyrrolidin-3-yl)carbamate
  • tert-butyl N-(5-methyl-5-ethylpyrrolidin-3-yl)carbamate

Uniqueness: tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate is unique due to its specific substitution pattern on the pyrrolidine ring, which provides distinct steric and electronic properties. This uniqueness makes it particularly useful in applications where precise control over reactivity and stability is required .

Properties

CAS No.

2742656-24-0

Molecular Formula

C12H24N2O2

Molecular Weight

228.3

Purity

95

Origin of Product

United States

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